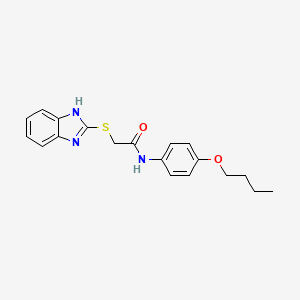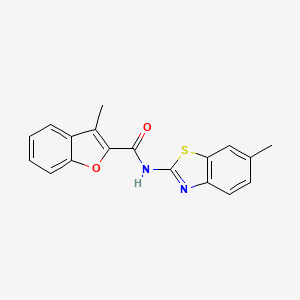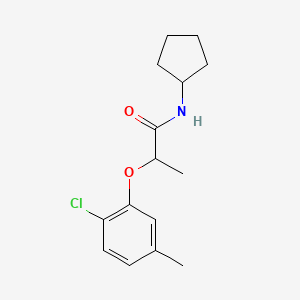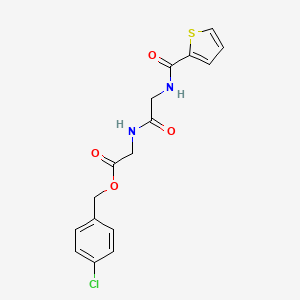![molecular formula C21H17N3O2S3 B4614276 3-[(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylthio)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4614276.png)
3-[(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylthio)-4H-pyrido[1,2-a]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds closely related to the subject chemical often involves multi-step reactions, including microwave-assisted synthesis or conventional conditions to generate novel thiazolidinone derivatives. For example, the one-pot, three-component microwave-assisted synthesis approach has been employed to prepare new thiazolidinone derivatives containing thieno[d]pyrimidine-4-one moiety, showing potential as antimicrobial agents (El Azab & Abdel‐Hafez, 2015). Such methodologies highlight the compound's complex synthesis pathway, emphasizing the importance of each step in achieving the desired chemical structure.
Molecular Structure Analysis
The molecular structure of this compound and its derivatives is characterized by incorporating thiazolidinone and pyrimidine moieties, which are crucial for its biological activity. The X-ray crystal structures, along with Hirshfeld surface analysis and density functional theory calculations, provide insights into the geometric parameters of similar compounds (Barakat et al., 2018). These analyses are fundamental in understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions and Properties
Chemical reactions involving the compound often result in the formation of new heterocyclic systems, such as the alkylation with alkyl mono- and di-halides leading to thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moieties (Sirakanyan et al., 2015). These reactions underline the compound's versatility in forming various bioactive structures.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are determined by the compound's molecular framework. The detailed structural analysis through methods like X-ray diffraction offers precise information on the crystalline structure, which in turn affects its physical properties and stability.
Chemical Properties Analysis
The chemical properties analysis focuses on the compound's reactivity, stability, and interactions with other molecules. The presence of thiazolidinone and pyrimidine rings in its structure implies a significant potential for chemical modifications and interactions, leading to various biological activities. The synthesis and reactions of related compounds reveal a broad spectrum of biocidal properties, indicating the compound's potential in medicinal chemistry (Youssef & Omar, 2007).
Scientific Research Applications
Antimicrobial Applications
Research has shown that novel thiazolidinone derivatives containing thieno[d]pyrimidine-4-one moiety exhibit promising antimicrobial activity. These compounds have been tested against various gram-positive and gram-negative bacteria, as well as fungal strains, demonstrating significant biological activity (El Azab & Abdel‐Hafez, 2015). Additionally, pyrimidine derivatives clubbed with thiazolidinone have been synthesized and characterized, showing notable antimicrobial properties against similar strains (Verma & Verma, 2022).
Anticancer Applications
The anticancer evaluation of synthesized pyrimidine-thiazolidinone derivatives against HeLa Cervical cancer cell lines has indicated that certain compounds exhibit potent anticancer activity, potentially more so than the standard drug Doxorubicin (Verma & Verma, 2022). This suggests a promising avenue for developing new therapeutic agents based on these compounds.
Antioxidant Properties
Some new pyrimidine derivatives have been synthesized and investigated for their antioxidant properties. These studies include DFT calculations to predict corrosion inhibition potential and in vitro assays to measure total antioxidant capacity, indicating that certain derivatives are effective in scavenging radicals and could be potential antioxidants (Akbas et al., 2018).
Synthesis and Characterization
The research includes an efficient approach to synthesize 7-thioxosubstituted [1,3]thiazolo[3,2-c]pyrimidines, revealing their antimicrobial and antioxidant activities. These compounds show significant biological effects, with some displaying close to or surpassing the effects of control drugs like vancomycin against certain bacterial cultures (Litvinchuk et al., 2021).
properties
IUPAC Name |
(5Z)-5-[(4-oxo-2-phenylsulfanylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S3/c1-13(2)24-20(26)16(29-21(24)27)12-15-18(28-14-8-4-3-5-9-14)22-17-10-6-7-11-23(17)19(15)25/h3-13H,1-2H3/b16-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJIXDXGWMHJEQN-VBKFSLOCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)SC4=CC=CC=C4)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)SC4=CC=CC=C4)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(3-chlorophenyl)-2-furyl]methylene}-7-methyl-5-(5-methyl-2-furyl)-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4614208.png)
![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-isobutyl-3-isoxazolecarboxamide](/img/structure/B4614226.png)
![N-butyl-4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B4614232.png)
![2-{[(1-benzyl-1H-indol-3-yl)methylene]amino}-N-(2-methylphenyl)-3-thiophenecarboxamide](/img/structure/B4614236.png)


![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)acrylamide](/img/structure/B4614249.png)

![2-{2-bromo-4-[(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B4614255.png)
![1-methyl-3-[(3-methyl-1-piperidinyl)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B4614270.png)

![2-({4-[(4-methylbenzyl)(methylsulfonyl)amino]benzoyl}amino)-N-propylbenzamide](/img/structure/B4614298.png)
![2-methoxy-N-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B4614301.png)